molecular formula C8H8BrF2NO B1408314 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine CAS No. 1592671-16-3

5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine

Cat. No.: B1408314
CAS No.: 1592671-16-3
M. Wt: 252.06 g/mol
InChI Key: ZFWKXIZGLONJBP-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine: is a chemical compound with the molecular formula C8H8BrF2NO It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position, a difluoroethoxy group at the 2-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Difluoroethoxylation: The difluoroethoxy group is introduced at the 2-position through a nucleophilic substitution reaction using a difluoroethanol derivative.

    Methylation: The methyl group is introduced at the 4-position using a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and biochemical pathways.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry:

    Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoroethoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    5-Bromo-2-(2,2-difluoroethoxy)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde: Similar structure but with a benzaldehyde group instead of a pyridine ring.

Uniqueness:

    Structural Differences: The presence of a methyl group at the 4-position in 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine distinguishes it from other similar compounds.

    Chemical Properties: The combination of bromine, difluoroethoxy, and methyl groups imparts unique chemical properties, making it suitable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c1-5-2-8(12-3-6(5)9)13-4-7(10)11/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWKXIZGLONJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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